molecular formula C9H10FNO3 B12285141 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid CAS No. 55610-86-1

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B12285141
CAS No.: 55610-86-1
M. Wt: 199.18 g/mol
InChI Key: YSNNRQFRXBIYIZ-UHFFFAOYSA-N
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Description

4-Fluoro-beta-hydroxy-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-hydroxy-phenylalanine typically involves the selective fluorination of phenylalanine derivatives. One common method is the enzymatic synthesis using fluorinase enzymes, which can introduce a fluorine atom into the aromatic ring under mild conditions . Another approach involves the use of chemical reagents such as Selectfluor, which facilitates the electrophilic fluorination of phenylalanine derivatives .

Industrial Production Methods: Industrial production of 4-Fluoro-beta-hydroxy-phenylalanine often employs multi-step synthetic routes that include protection and deprotection of functional groups, selective fluorination, and subsequent hydroxylation. These processes are optimized for high yield and purity, making the compound suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-beta-hydroxy-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-beta-hydroxy-phenylalanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxyl group allows for specific interactions with target molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-beta-hydroxy-phenylalanine is unique due to the combined presence of both fluorine and hydroxyl groups, which confer enhanced stability, bioavailability, and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

55610-86-1

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)

InChI Key

YSNNRQFRXBIYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)F

Origin of Product

United States

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